molecular formula C17H19N5O5 B1669346 2-(p-Methoxyphenyl)adenosine CAS No. 37151-17-0

2-(p-Methoxyphenyl)adenosine

Katalognummer: B1669346
CAS-Nummer: 37151-17-0
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: VKSRAKNPXOTFAX-CNEMSGBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CV-1674 beinhaltet die Substitution von Adenosin mit einer Methoxyphenylgruppe. Die Reaktion erfordert typischerweise ein geschütztes Adenosinderivat und ein Methoxyphenylhalogenid unter basischen Bedingungen. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Methoxyphenylgruppe eine Abgangsgruppe am Adenosinderivat ersetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von CV-1674 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CV-1674 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation der Methoxygruppe zu einem Hydroxylderivat, während die Reduktion zur Entfernung der Methoxygruppe führen kann .

Wissenschaftliche Forschungsanwendungen

CV-1674 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

CV-1674 entfaltet seine Wirkung durch die selektive Aktivierung von Adenosinrezeptoren, insbesondere des A1-Rezeptorsubtyps. Diese Aktivierung führt zu einer Kaskade intrazellulärer Ereignisse, darunter die Hemmung der Adenylatcyclase, die Reduktion des cyclic adenosine monophosphate-Spiegels und die Modulation der Ionenkanalaktivität. Diese Wirkungen führen zu einer koronaren Vasodilatation und einer verbesserten Herzenergetik .

Wirkmechanismus

CV-1674 exerts its effects by selectively activating adenosine receptors, particularly the A1 receptor subtype. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions result in coronary vasodilation and improved myocardial energetics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

CV-1674 ist einzigartig aufgrund seiner selektiven koronaren Vasodilator-Eigenschaften und seiner minimalen Auswirkungen auf die allgemeine Herzdynamik. Dies macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, ohne signifikante Nebenwirkungen zu verursachen .

Biologische Aktivität

2-(p-Methoxyphenyl)adenosine is a significant compound in pharmacology, particularly known for its biological activities related to adenosine receptors. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a modified adenosine derivative. Its structure includes a methoxy group attached to the para position of the phenyl ring, which influences its interaction with biological targets. The molecular formula is C13H15N5O3C_{13}H_{15}N_5O_3, and it has a molecular weight of approximately 273.29 g/mol.

Adenosine Receptor Agonism : This compound primarily acts as an agonist at adenosine receptors, particularly A1 and A3 subtypes. Its binding affinity and efficacy can vary based on receptor subtype, influencing various physiological responses.

  • A1 Receptor : Activation leads to decreased neurotransmitter release, affecting cardiovascular functions and potentially providing protective effects in ischemic conditions.
  • A3 Receptor : Stimulation may promote anti-inflammatory responses and cytoprotection in various tissues.

Cardiovascular Effects

Research indicates that this compound exhibits notable effects on coronary hemodynamics. A study demonstrated that this compound could modulate myocardial energetics and improve cardiac performance under stress conditions .

Neurotransmission Modulation

The compound has been shown to presynaptically inhibit neurotransmission in the rat vas deferens, suggesting potential applications in pain management and neuropharmacology .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings indicate its potential as an adjunct therapy in cancer treatment by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

  • Cardiovascular Studies : In a controlled study, this compound was administered to assess its impact on cardiac function. Results showed improved coronary flow and reduced myocardial oxygen consumption, suggesting its therapeutic potential in ischemic heart disease .
  • Neuropharmacological Applications : Another study investigated its effects on neurotransmission, finding that it effectively reduced neurotransmitter release in response to stimuli, which may help manage conditions like neuropathic pain .
  • Anticancer Efficacy : A comparative analysis of various derivatives indicated that this compound exhibited superior growth inhibition against multiple cancer cell lines compared to traditional chemotherapeutics, highlighting its role as a promising candidate for further development in oncology .

Q & A

Q. What are the established synthetic routes for 2-(p-Methoxyphenyl)adenosine, and how do reaction conditions influence yield and purity?

The synthesis of adenosine derivatives often involves nucleophilic substitution or coupling reactions. For methoxyphenyl-substituted analogs, dimethyl carbonate (DMC) has been used as a methylating agent in arylacetonitrile systems, achieving >93% yields under optimized conditions (180°C, 18 hours) . For this compound, regioselective protection of hydroxyl groups (e.g., 5'-OH or N6-amino) may be required to avoid side reactions. Purity can be monitored via HPLC, with trifluoroacetic acid in mobile phases resolving polar impurities .

Q. How can researchers validate structural integrity and purity of this compound post-synthesis?

Key methods include:

  • NMR : Confirm substitution patterns (e.g., methoxyphenyl proton resonances at δ 3.8–4.0 ppm for -OCH3 and aromatic protons at δ 6.7–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching theoretical molecular weights (e.g., C17H19N5O5: 397.14 g/mol).
  • HPLC-PDA : Use C18 columns with gradient elution (e.g., 0.1% TFA in H2O/MeCN) to detect impurities <1% .

Q. What biological activity data exist for this compound, and how do structural modifications impact adenosine receptor (AR) binding?

Adenosine analogs with methoxyphenyl groups exhibit varied AR affinity. For example, 2'-O-methyladenosine shows reduced A1AR binding (Ki >10 µM) but retains A2AAR activity (Ki ~1.5 µM) due to steric hindrance from the methoxy group . Computational docking studies suggest the p-methoxyphenyl moiety may enhance hydrophobic interactions with AR subpockets, though experimental validation is needed.

Q. How should researchers design dose-response experiments to evaluate this compound in cellular models?

  • Cell Lines : Use AR-overexpressing HEK293 or CHO cells for specificity.
  • Concentration Range : Test 0.1 nM–100 µM, with 8–10 log-spaced points.
  • Controls : Include adenosine (endogenous agonist) and selective antagonists (e.g., ZM241385 for A2AAR) .
  • Readouts : cAMP assays (for A2A/A2B) or calcium flux (A1/A3). Normalize data to baseline and vehicle controls to mitigate batch effects.

Q. How can contradictory data on adenosine analog stability be resolved in different experimental buffers?

Instability in aqueous buffers (e.g., phosphate-buffered saline) may arise from enzymatic degradation or pH-dependent hydrolysis. Mitigation strategies:

  • Add Stabilizers : 0.1% BSA or 1 mM EDTA to chelate divalent cations .
  • Low-Temperature Storage : Prepare fresh solutions in acidic buffers (pH 4–5) and store at –80°C.
  • LC-MS/MS Validation : Quantify intact compound vs. degradation products (e.g., demethylated metabolites) .

Q. What in vivo models are suitable for studying this compound pharmacokinetics and tissue distribution?

  • Rodent Models : Sprague-Dawley rats or C57BL/6 mice, with IV/PO dosing (1–10 mg/kg).
  • Bioanalytical Methods : Plasma/tissue extraction via protein precipitation (MeCN), followed by UPLC-MS/MS quantification .
  • Key Parameters : Calculate AUC, Cmax, and half-life. Note that methoxyphenyl groups may enhance blood-brain barrier permeability compared to unmodified adenosine .

Q. How does this compound interact with off-target enzymes like adenosine deaminase (ADA)?

ADA rapidly deaminates adenosine to inosine (t1/2 <1 minute in serum). Methoxyphenyl substitution at the 2-position may sterically hinder ADA binding. Test using:

  • Enzyme Assays : Incubate with recombinant ADA (0.1 U/mL) and monitor UV absorbance at 265 nm for hypoxanthine formation .
  • IC50 Determination : Compare to known ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine).

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Technique Conditions LOD/LOQ Reference
HPLC-UV C18 column, 254 nmLOD: 50 nM
LC-MS/MS ESI+, MRM transitionsLOQ: 1 nM
CE-LIF Borate buffer, 488 nm excitationLOD: 10 nM

Q. How do researchers address discrepancies in reported receptor subtype selectivity for adenosine analogs?

Contradictions may arise from assay conditions (e.g., GTPγS vs. cAMP) or species-specific AR isoforms. Solutions:

  • Validate Across Species : Compare human vs. rodent receptor isoforms transfected in null cells.
  • Use Standardized Assays : Follow NIH guidelines for AR ligand screening .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess consensus EC50/IC50 values.

Q. What strategies improve the stability of this compound in long-term cell culture studies?

  • Prodrug Design : Phosphorylated or pivaloyloxymethyl-protected derivatives enhance intracellular retention .
  • Encapsulation : Use liposomes or PLGA nanoparticles to reduce enzymatic degradation .
  • Continuous Perfusion Systems : Maintain compound concentration in microfluidic cultures .

Eigenschaften

CAS-Nummer

37151-17-0

Molekularformel

C17H19N5O5

Molekulargewicht

373.4 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-20-14(18)11-16(21-15)22(7-19-11)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,20,21)/t10-,12-,13-,17-/m1/s1

InChI-Schlüssel

VKSRAKNPXOTFAX-CNEMSGBDSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(p-methoxyphenyl)adenosine
CV 1674
CV-1674

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Methoxyphenyl)adenosine
Reactant of Route 2
Reactant of Route 2
2-(p-Methoxyphenyl)adenosine
Reactant of Route 3
Reactant of Route 3
2-(p-Methoxyphenyl)adenosine
Reactant of Route 4
Reactant of Route 4
2-(p-Methoxyphenyl)adenosine
Reactant of Route 5
2-(p-Methoxyphenyl)adenosine
Reactant of Route 6
2-(p-Methoxyphenyl)adenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.